An In-depth Technical Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide: Synthesis, Properties, and Reactivity Profile
An In-depth Technical Guide to 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide: Synthesis, Properties, and Reactivity Profile
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and expected reactivity of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide. While direct literature on this specific molecule is scarce, this document synthesizes information from closely related analogues and the fundamental principles of organic chemistry to offer a predictive yet robust profile. This guide is intended to serve as a foundational resource for researchers considering the use of this compound as a versatile intermediate in the synthesis of novel heterocyclic systems and other advanced chemical entities.
Introduction and Molecular Overview
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a halogenated sulfone derivative of a partially saturated five-membered heterocycle. The presence of the sulfone group, a strong electron-withdrawing moiety, significantly influences the reactivity of the entire molecule. The strategic placement of bromine and chlorine atoms, particularly the α-bromo sulfone motif, imparts a unique and highly tunable reactivity profile, making it a potentially valuable building block in organic synthesis.
The core structure, 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene), is a well-studied compound.[1] The introduction of halogen atoms at the 3- and 4-positions is expected to modulate its chemical behavior, opening avenues for diverse functionalization.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrClO₂S | Inferred |
| Molecular Weight | 231.50 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Canonical SMILES | C1(C(C=CS1(=O)=O)Br)Cl | Inferred |
Plausible Synthetic Routes
Direct synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide has not been explicitly detailed in the reviewed literature. However, based on established methodologies for the synthesis of halogenated tetrahydrothiophene and dihydrothiophene dioxides, a logical synthetic pathway can be proposed. A likely approach involves the halogenation of a suitable precursor, such as a dihydrothiophene 1,1-dioxide derivative.
A plausible synthetic strategy would be a two-step process starting from 3-chloro-2,5-dihydrothiophene 1,1-dioxide. This precursor could be synthesized from the reaction of butadiene with sulfuryl chloride, followed by oxidation.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide.
Experimental Protocol (Hypothetical):
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Synthesis of 3,4-dichloro-2,5-dihydrothiophene 1,1-dioxide: This could be achieved through the established reaction of butadiene with sulfuryl chloride to form 3,4-dichloro-2,5-dihydrothiophene, followed by oxidation with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
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Elimination to 3-chloro-2,5-dihydrothiophene 1,1-dioxide: Selective elimination of one equivalent of HCl can be accomplished using a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
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Allylic Bromination: The resulting 3-chloro-2,5-dihydrothiophene 1,1-dioxide can then undergo allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions to introduce the bromine atom at the 3-position, yielding the target molecule.
An alternative approach could involve the direct bromination and chlorination of 2,3-dihydrothiophene 1,1-dioxide, though controlling the regioselectivity might be challenging.
Predicted Physicochemical and Spectroscopic Properties
While experimental data is not available, the physicochemical and spectroscopic properties of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide can be predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale |
| Appearance | White to off-white crystalline solid | Similar to other solid sulfones. |
| Melting Point | Elevated, likely >100 °C | The rigid, polar structure and high molecular weight suggest a high melting point. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in nonpolar solvents. | The polar sulfone group will dominate solubility characteristics. |
Predicted Spectroscopic Data:
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¹H NMR: The proton spectrum is expected to be complex due to the chiral center at C3. Protons on the dihydrothiophene ring will likely appear as multiplets in the downfield region (δ 3.0-5.0 ppm), influenced by the adjacent sulfone and halogen atoms. The vinyl proton will be the most downfield proton.
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¹³C NMR: The carbon spectrum will show four distinct signals for the ring carbons. The carbon bearing the double bond will be in the vinyl region (δ 120-140 ppm), while the saturated carbons will be further upfield. The carbons attached to the halogens will be shifted downfield.
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IR Spectroscopy: Characteristic strong absorption bands for the sulfone group (S=O stretching) are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. A peak for the C=C stretch will also be present around 1600-1650 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak (M+) would be observed, along with fragmentation patterns corresponding to the loss of SO₂, Br, and Cl.
Reactivity and Mechanistic Considerations
The reactivity of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is governed by the interplay of the sulfone group, the double bond, and the two halogen atoms. The molecule presents several reactive sites, making it a versatile synthetic intermediate.
Key Reaction Pathways:
Caption: Predicted reactivity pathways for 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide.
Nucleophilic Substitution at C3
The bromine atom is at a position alpha to the sulfone group, making the C-Br bond susceptible to nucleophilic attack. The strong electron-withdrawing effect of the sulfone group activates the α-carbon towards substitution.[2] However, steric hindrance from the adjacent chlorine and the ring structure might influence the reaction rate. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the bromide.
Elimination Reactions
The presence of protons on the carbon atoms adjacent to the halogen-bearing carbons allows for base-induced elimination reactions. Treatment with a strong, non-nucleophilic base could lead to the formation of a thiophene 1,1-dioxide derivative through dehydrohalogenation. The regioselectivity of the elimination (loss of HBr vs. HCl) would depend on the reaction conditions and the relative acidity of the neighboring protons.
Reactions at the Double Bond
The double bond in the 2,3-dihydrothiophene 1,1-dioxide ring is electron-deficient due to the adjacent sulfone group. This makes it susceptible to nucleophilic attack, such as Michael addition. Conversely, electrophilic addition to the double bond is also possible, potentially leading to further functionalization of the ring.
Ramberg-Bäcklund Type Rearrangement
Given the α-halosulfone motif, a Ramberg-Bäcklund type reaction could be envisaged under strong basic conditions.[3][4] This reaction typically involves the formation of a thiirane dioxide intermediate followed by the extrusion of sulfur dioxide to form an alkene. In this case, it could lead to the formation of a highly functionalized cyclobutene derivative, although the specifics of this rearrangement would require experimental validation.
Potential Applications in Drug Discovery and Materials Science
While this specific molecule is not yet established in the literature, its structural features suggest potential applications as a versatile intermediate in several fields:
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Medicinal Chemistry: Thiophene and its derivatives are common scaffolds in pharmaceuticals. The multiple reactive handles on 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide would allow for the construction of diverse molecular libraries for screening against various biological targets.
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Materials Science: Thiophene-based polymers are known for their conductive properties. Functionalized thiophene dioxides can serve as monomers or precursors for novel polymeric materials with tailored electronic and optical properties.
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Agrochemicals: The synthesis of novel heterocyclic compounds is a continuous effort in the development of new pesticides and herbicides. This molecule could serve as a starting point for such explorations.
Safety and Handling
As an α-halosulfone, 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide should be handled with care. Compounds of this class are often lachrymatory and can be alkylating agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For specific safety information, it is advisable to consult the Safety Data Sheet (SDS) of structurally related compounds.
Conclusion
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide represents a promising yet underexplored chemical entity. Its predicted rich reactivity, stemming from the combination of a sulfone, a double bond, and two distinct halogen atoms, positions it as a valuable tool for synthetic chemists. This guide provides a theoretical framework for its synthesis, properties, and chemical behavior, intended to stimulate further research and unlock its potential in the creation of novel and functional molecules.
References
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